DOTC Exhibits a 5-Fold Higher In Vitro Cytotoxicity Threshold Compared to Dibutyltin Dichloride
In a direct comparative study of dialkyltin dichlorides, DOTC demonstrated a significantly higher inhibitory concentration for blast transformation in human and rat thymocytes. The minimum inhibitory concentration for DBTC was 0.02 μg/mL, whereas for DOTC it was 0.1 μg/mL [1]. This indicates that DBTC is five times more potent as an in vitro lymphocytotoxic agent.
| Evidence Dimension | In vitro lymphocytotoxicity (minimum inhibitory concentration for blast transformation) |
|---|---|
| Target Compound Data | 0.1 μg/mL |
| Comparator Or Baseline | Dibutyltin dichloride (DBTC): 0.02 μg/mL |
| Quantified Difference | DOTC requires a 5-fold higher concentration to achieve the same inhibitory effect (0.1 vs. 0.02 μg/mL). |
| Conditions | In vitro assay using human and rat thymocytes; blast transformation inhibition as measured by response to T-cell mitogens. |
Why This Matters
For research applications involving cell culture or toxicological screening, the 5-fold difference in intrinsic lymphocytotoxicity between DOTC and DBTC is critical for experimental design, dosing, and interpreting off-target effects.
- [1] Seinen, W., Vos, J. G., Brands, R., & Hooykaas, H. (1979). Lymphocytotoxicity and immunosuppression by organotin compounds. Suppression of graft-versus-host reactivity, blast transformation, and E-rosette formation by di-n-butyltindichloride and di-n-octyltindichloride. Immunopharmacology, 1(4), 343-355. View Source
